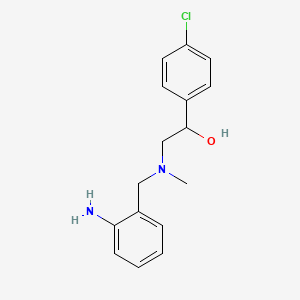
2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol (2-ABME) is an organic compound of interest due to its potential applications in chemical synthesis and scientific research. It is an amine-containing heterocyclic compound, which is composed of a benzene ring with a methyl group and an amine group attached to the ring. This compound has been studied for its ability to act as a chemical intermediate for the synthesis of various other compounds. Additionally, it has been studied for its potential applications in scientific research, including its ability to act as a ligand for proteins and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Versatile Building Blocks for Heterocycles : Research has demonstrated the synthesis of compounds like benzoxazole derivatives, which serve as versatile building blocks for creating complex heterocyclic structures. These compounds have been analyzed using quantum chemical calculations and Hirshfeld surface analysis to understand their conformational landscapes and crystal packing interactions, indicating potential applications in material science and molecular engineering (Saeed et al., 2021).
Heterocyclic Syntheses : Another study explores the synthesis of norphenylephrine derivatives leading to various heterocyclic compounds. This indicates the potential for synthesizing a wide range of biologically active molecules using similar synthetic strategies, which could be applied to compounds with similar functionalities (Kametani et al., 1970).
Catalytic and Reactive Applications
- Catalyzed Reduction of Nitroarenes : Research on the catalyzed reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts highlights the utility of specific functional groups in facilitating chemical transformations. This could suggest potential catalytic applications for similar compounds (Watanabe et al., 1984).
Potential Biological Applications
- Antimicrobial Evaluation : Studies involving the synthesis of benzothiazepines with chlorophenyl groups have been conducted to evaluate their antimicrobial activities. While the specific compound was not studied, this research indicates that compounds with similar structural features could possess antimicrobial properties (Pant et al., 2008).
Mechanistic Insights in Chemical Reactions
- Nucleophilic Attack Mechanisms : Research on nucleophilic attack at coordinated isocyanides promoted by the pyridyl ligand provides insight into reaction mechanisms that could be relevant to the study of similar compounds, offering a deeper understanding of their reactivity and potential applications in synthetic chemistry (Crociani et al., 1994).
Eigenschaften
IUPAC Name |
2-[(2-aminophenyl)methyl-methylamino]-1-(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-19(10-13-4-2-3-5-15(13)18)11-16(20)12-6-8-14(17)9-7-12/h2-9,16,20H,10-11,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCPNPDEMLIPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)CC(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2729848.png)
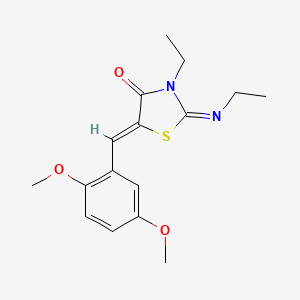

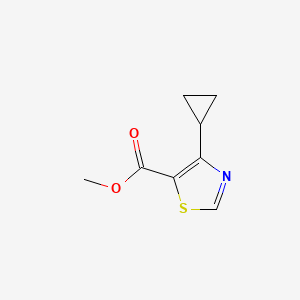

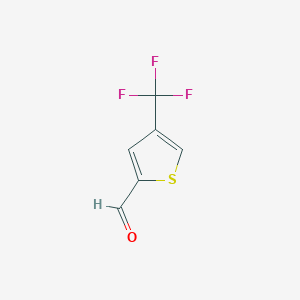

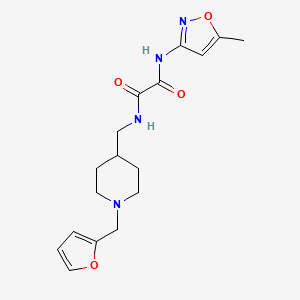
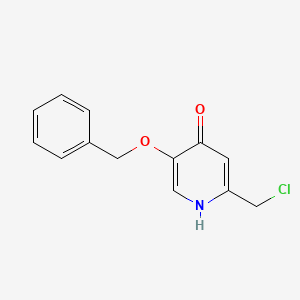
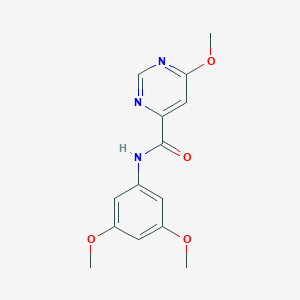
![Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2729863.png)

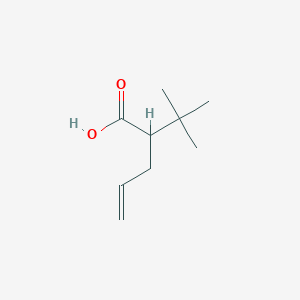
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2729871.png)